molecular formula C25H28N2O3S2 B12157723 N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12157723
M. Wt: 468.6 g/mol
InChI Key: AWICYAGKHYFHMN-PYCFMQQDSA-N
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Description

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

This compound belongs to the class of thiazolidinones , which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes: The synthesis of N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves several steps. One common synthetic route includes the condensation of an aldehyde (4-(octyloxy)benzaldehyde) with a thiosemicarbazide derivative, followed by cyclization to form the thiazolidinone ring.

Reaction Conditions:
  • Aldehyde condensation: Typically carried out in a suitable solvent (e.g., ethanol or methanol) with a mild acid catalyst.
  • Cyclization: Heating the intermediate in the presence of a base (such as sodium hydroxide) to form the thiazolidinone ring.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: The benzylidene group can undergo substitution reactions.

Common reagents and conditions vary depending on the specific reaction. Major products include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antimicrobial, antitumor, and anti-inflammatory properties.

    Chemistry: Used as a building block for designing novel thiazolidinone-based molecules.

    Industry: Its unique structure makes it valuable for material science and catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide stands out due to its octyloxy-substituted benzylidene moiety. Similar compounds include other thiazolidinones and related heterocycles.

Properties

Molecular Formula

C25H28N2O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H28N2O3S2/c1-2-3-4-5-6-10-17-30-21-15-13-19(14-16-21)18-22-24(29)27(25(31)32-22)26-23(28)20-11-8-7-9-12-20/h7-9,11-16,18H,2-6,10,17H2,1H3,(H,26,28)/b22-18-

InChI Key

AWICYAGKHYFHMN-PYCFMQQDSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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